3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane is an organic compound characterized by the presence of two benzylsulfanyl groups and a dimethoxymethyl group attached to a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane typically involves the reaction of thiolane derivatives with benzylsulfanyl and dimethoxymethyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane exerts its effects involves interactions with specific molecular targets and pathways. The benzylsulfanyl groups may interact with enzymes or receptors, leading to changes in biological activity. The dimethoxymethyl group can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(benzylsulfanyl)thiolane: Lacks the dimethoxymethyl group, which may affect its reactivity and applications.
2-(Dimethoxymethyl)thiolane:
Uniqueness
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane is unique due to the presence of both benzylsulfanyl and dimethoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
110349-50-3 |
---|---|
Molekularformel |
C21H26O2S3 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
3,4-bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane |
InChI |
InChI=1S/C21H26O2S3/c1-22-21(23-2)20-19(25-14-17-11-7-4-8-12-17)18(15-26-20)24-13-16-9-5-3-6-10-16/h3-12,18-21H,13-15H2,1-2H3 |
InChI-Schlüssel |
XFNTZCZHWQRWIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1C(C(CS1)SCC2=CC=CC=C2)SCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.